The compound 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide is a complex organic molecule that belongs to the class of purine derivatives. This compound features a sulfanylacetamide functional group and is characterized by its unique structural features, which include a butenyl side chain and a dioxopurine core. The presence of these functional groups suggests potential biological activity, making it an interesting subject for research in medicinal chemistry and drug development.
The synthesis and analysis of this compound can be traced through various scientific literature sources, including studies on retrosynthetic analysis and organic synthesis methods. These sources provide insights into the synthetic pathways, characterization techniques, and potential applications of the compound in biological systems.
This compound falls under the category of purine derivatives, which are essential components in biochemistry, particularly in the structure of nucleotides and nucleic acids. Its classification as a sulfanylacetamide indicates that it may possess properties relevant to pharmacological applications.
The synthesis of 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide typically involves several key steps:
The synthetic pathway often includes:
Key structural data includes:
The compound can undergo various chemical reactions typical for purine derivatives:
These reactions often require careful control of conditions such as pH and temperature to optimize yields and minimize side reactions .
The mechanism of action for 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide is not fully elucidated but may involve:
Further studies are required to substantiate these mechanisms through biochemical assays and molecular docking studies to predict binding affinities with target proteins .
The compound has potential applications in:
Research continues into optimizing its synthetic routes and exploring its biological activity further to unlock its full potential in scientific applications.
The molecular architecture of 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide integrates several pharmacologically significant features:
Table 1: Structural Comparison with Key Analog
Structural Feature | 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide | 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide (CID 3120052) |
---|---|---|
C-8 Substituent | Sulfanylacetamide (-S-CH₂-C(=O)NH₂) | Sulfanylacetamide (-S-CH₂-C(=O)NH₂) |
N-7 Substituent | (E)-but-2-enyl (unsaturated C4 chain) | Hexyl (saturated C6 chain) |
Molecular Formula | C₁₂H₁₅N₅O₃S | C₁₄H₂₁N₅O₃S |
Hydrogen Bond Acceptors | 7 | 7 |
Calculated LogP | ~1.8 (estimated) | ~2.3 (experimental data from CID 3120052) |
The unsaturated (E)-but-2-enyl chain significantly reduces lipophilicity (estimated LogP ~1.8) compared to the hexyl analog (LogP ~2.3, CID 3120052), potentially enhancing aqueous solubility and cellular permeability. Functionally, this compound’s electrophilic C8 position and planar purine ring enable intercalation or enzymatic inhibition, positioning it as a candidate for kinase modulation or nucleotide-binding site interference. The sulfanylacetamide group may undergo glutathione conjugation or oxidation, influencing its metabolic pathway and duration of action [1] [2].
Purine derivatives constitute a therapeutically diverse class, and this compound occupies a distinctive niche:
Table 2: Functional Classification Among Purine Derivatives
Purine Derivative Class | Representative Targets | Distinctive Features of 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
---|---|---|
Unmodified Xanthines (e.g., theophylline) | Phosphodiesterases, Adenosine Receptors | Lacks target breadth due to absence of C8 modifications |
N7-Alkyl Purines | Kinases (GSK-3, Src family) | (E)-but-2-enyl chain provides stereoselective binding unavailable in flexible alkyl chains |
8-Thioethered Purines (e.g., CID 3120052) | TLRs, Metabolic Enzymes | Unsaturated chain reduces lipophilicity vs. alkyl analogs (e.g., CID 3120052’s hexyl group) |
C8-Aminomethylene Purines | Kinases (CDKs, CLKs) | Sulfanylacetamide offers hydrogen-bonding topology distinct from amine-linked variants |
This compound’s strategic placement within medicinal purine chemistry leverages the synergistic effects of N7 and C8 modifications to circumvent limitations of classical purine drugs, particularly target promiscuity and metabolic instability. Patent literature indicates such molecules are engineered for sustained release formulations when combined with lipidic carriers (e.g., ethyl palmitate/trioctanoin mixtures), exploiting their moderate hydrophobicity for depot formation [1].
The development trajectory of 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide reflects broader trends in purine medicinal chemistry:
While specific clinical milestones for this exact compound remain proprietary, its structural evolution exemplifies the medicinal chemistry community’s focused response to the limitations of early purine therapeutics. The integration of stereochemistry, metabolic stabilization, and formulation science positions this molecule as a contemporary outcome of three decades of purine scaffold refinement.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1